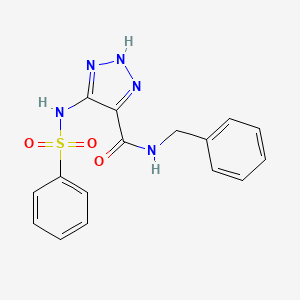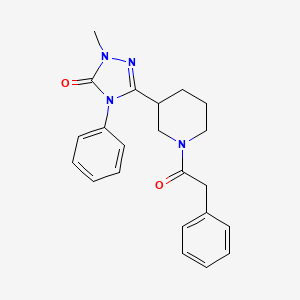
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a dihydroquinoline moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the nitrophenyl group: This step can be carried out via nitration of the phenyl group using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or other substituted derivatives.
科学的研究の応用
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dihydroquinoline moiety can interact with biological receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide: Lacks the nitrophenyl group.
N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide: Lacks the trimethyl groups.
4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide: Lacks both the nitrophenyl and trimethyl groups.
Uniqueness
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to the presence of both the nitrophenyl and trimethyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its reactivity and potential as a versatile compound in various scientific research applications.
特性
分子式 |
C25H25N3O3 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
2,2,4-trimethyl-N-(4-nitrophenyl)-4-phenyl-3H-quinoline-1-carboxamide |
InChI |
InChI=1S/C25H25N3O3/c1-24(2)17-25(3,18-9-5-4-6-10-18)21-11-7-8-12-22(21)27(24)23(29)26-19-13-15-20(16-14-19)28(30)31/h4-16H,17H2,1-3H3,(H,26,29) |
InChIキー |
QVFYVCAGWBSPIF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B14962192.png)

![N-(2-fluorophenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea](/img/structure/B14962223.png)
![2-amino-4',4',6',8',9'-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B14962227.png)
![2-phenyl-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962244.png)
![2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962248.png)
![3-bromo-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14962252.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B14962254.png)

![2-N-Isopropyl-5-[(4-methoxyphenyl)carbonyl]-1,3-thiazole-2,4-diamine](/img/structure/B14962266.png)

![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14962281.png)

![2-(2-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962295.png)
